molecular formula C5H11ClFNO B1459815 (3S,4R)-3-Fluoro-4-methoxypyrrolidine hydrochloride CAS No. 1638761-46-2

(3S,4R)-3-Fluoro-4-methoxypyrrolidine hydrochloride

Cat. No. B1459815
CAS RN: 1638761-46-2
M. Wt: 155.6 g/mol
InChI Key: ZWYUPOATRRHOKQ-UYXJWNHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R)-3-Fluoro-4-methoxypyrrolidine hydrochloride, also known as FMPH, is an important organic compound that has recently become the focus of scientific research. It is a heterocyclic compound with a four-membered ring structure, consisting of three carbon atoms, one nitrogen atom, and one oxygen atom. FMPH has a wide range of applications in various fields, including organic synthesis, pharmaceuticals, and biotechnology.

Scientific Research Applications

Synthetic Methodologies and Biological Activities

  • Fluoroquinolones Synthesis : The development of fluoroquinolones, a class of potent antibacterial agents, represents a significant area of research involving fluorinated compounds like “(3S,4R)-3-Fluoro-4-methoxypyrrolidine hydrochloride” . These compounds have shown broad-spectrum activity against various bacterial organisms, highlighting the importance of synthetic methodologies in enhancing drug efficacy and exploring new therapeutic options (Adilson D da Silva et al., 2003).

Advances in Chemical Compound Studies

  • Antimetastatic Compounds : The exploration of natural and synthetic compounds for antimetastatic effects sheds light on the significance of fluorinated compounds in cancer research. The review underscores the role of functional groups, including fluoro and methoxy groups, in antimigration and antiproliferation activities, emphasizing the potential for designing more effective anticancer drugs (S. K. Liew et al., 2020).

Role in Molecular Imaging and Diagnostics

  • Fluorophores in Molecular Imaging : The review of the toxicity of organic fluorophores, including compounds related to “(3S,4R)-3-Fluoro-4-methoxypyrrolidine hydrochloride” , indicates their potential use in vivo cancer diagnosis through optical imaging. Despite concerns over toxicity, the controlled use of these fluorophores could revolutionize real-time cancer detection, emphasizing the need for further research to ensure safety and efficacy (Raphael E. Alford et al., 2009).

properties

IUPAC Name

(3S,4R)-3-fluoro-4-methoxypyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO.ClH/c1-8-5-3-7-2-4(5)6;/h4-5,7H,2-3H2,1H3;1H/t4-,5+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYUPOATRRHOKQ-UYXJWNHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CNCC1F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CNC[C@@H]1F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-3-Fluoro-4-methoxypyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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